

Solubility Profile of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4,5,6-Pentafluorobenzophenone

Cat. No.: B073018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2,3,4,5,6-pentafluorobenzophenone** in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its physicochemical properties and structural analogy to similar molecules. Furthermore, detailed experimental protocols for determining its solubility are provided to enable researchers to generate precise quantitative data.

Physicochemical Properties of 2,3,4,5,6-Pentafluorobenzophenone

A summary of the known physicochemical properties of **2,3,4,5,6-pentafluorobenzophenone** is presented below. These properties are crucial for understanding and predicting its solubility behavior.

Property	Value
CAS Number	1536-23-8
Molecular Formula	C ₁₃ H ₅ F ₅ O
Molecular Weight	272.17 g/mol [1]
Appearance	White or colorless to light yellow off-white powder[1]
Melting Point	36-39 °C[1]
Boiling Point	93 °C at 0.2 mm Hg[1]

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is primarily governed by the principle "like dissolves like," which implies that substances with similar polarities tend to be soluble in one another. **2,3,4,5,6-Pentafluorobenzophenone** possesses a polar carbonyl group (C=O) and two aromatic rings. One phenyl ring is unsubstituted, while the other is heavily fluorinated. The five fluorine atoms on one phenyl ring are strongly electron-withdrawing, which can influence the molecule's overall polarity and its interactions with solvent molecules.

While one source qualitatively states that **2,3,4,5,6-pentafluorobenzophenone** is "soluble in Methanol," quantitative data is not provided.[1] The following table presents a predicted qualitative and semi-quantitative solubility profile in a range of common organic solvents based on its structure. It is important to note that these are estimations and should be confirmed by experimental data.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The polar carbonyl group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl group of protic solvents. The aromatic rings can engage in dipole-dipole and London dispersion forces.
Polar Aprotic	Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)	High	These solvents can engage in strong dipole-dipole interactions with the polar carbonyl group of the solute. The aromatic rings also contribute to favorable interactions through dispersion forces.
Non-Polar Aromatic	Toluene, Benzene	Moderate to High	The presence of two aromatic rings in 2,3,4,5,6-pentafluorobenzophenone allows for significant π - π stacking and van der Waals interactions with aromatic solvents.
Non-Polar Aliphatic	Hexane, Cyclohexane	Low to Moderate	While the overall molecule has polar characteristics, the

large, relatively non-polar aromatic and fluorinated aromatic surfaces can interact with non-polar aliphatic solvents via London dispersion forces. However, the polar carbonyl group may limit high solubility.

Chlorinated

Dichloromethane,
Chloroform

High

These solvents have a moderate polarity and can effectively solvate both the polar carbonyl group and the less polar aromatic rings of the molecule.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for **2,3,4,5,6-pentafluorobenzophenone**, the following experimental methods are recommended.

Static Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

- Preparation: Add an excess amount of **2,3,4,5,6-pentafluorobenzophenone** to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer. The equilibration time can vary depending on the solvent and the compound's dissolution rate but is often in the range of 24 to 72 hours. It is recommended to perform preliminary experiments to determine the necessary equilibration time by taking samples at different time points until the concentration of the solute in the solution remains constant.
- **Phase Separation:** After equilibration, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid. This is typically done by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute or by centrifugation.
- **Analysis:** Accurately determine the concentration of **2,3,4,5,6-pentafluorobenzophenone** in the clear, saturated filtrate using a suitable analytical technique, such as gravimetric analysis or chromatographic analysis.

Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation but is best suited for non-volatile solutes and solvents.

Methodology:

- **Sample Collection:** After performing the static equilibrium method, accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry evaporating dish.
- **Solvent Evaporation:** Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the solute's melting point may be used.
- **Drying and Weighing:** Once the solvent is completely removed, dry the residue in the evaporating dish to a constant weight in a desiccator or oven.
- **Calculation:** The solubility is calculated as the mass of the dried residue (solute) per volume of the solvent used.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining solubility, especially for compounds that are difficult to analyze by other means.

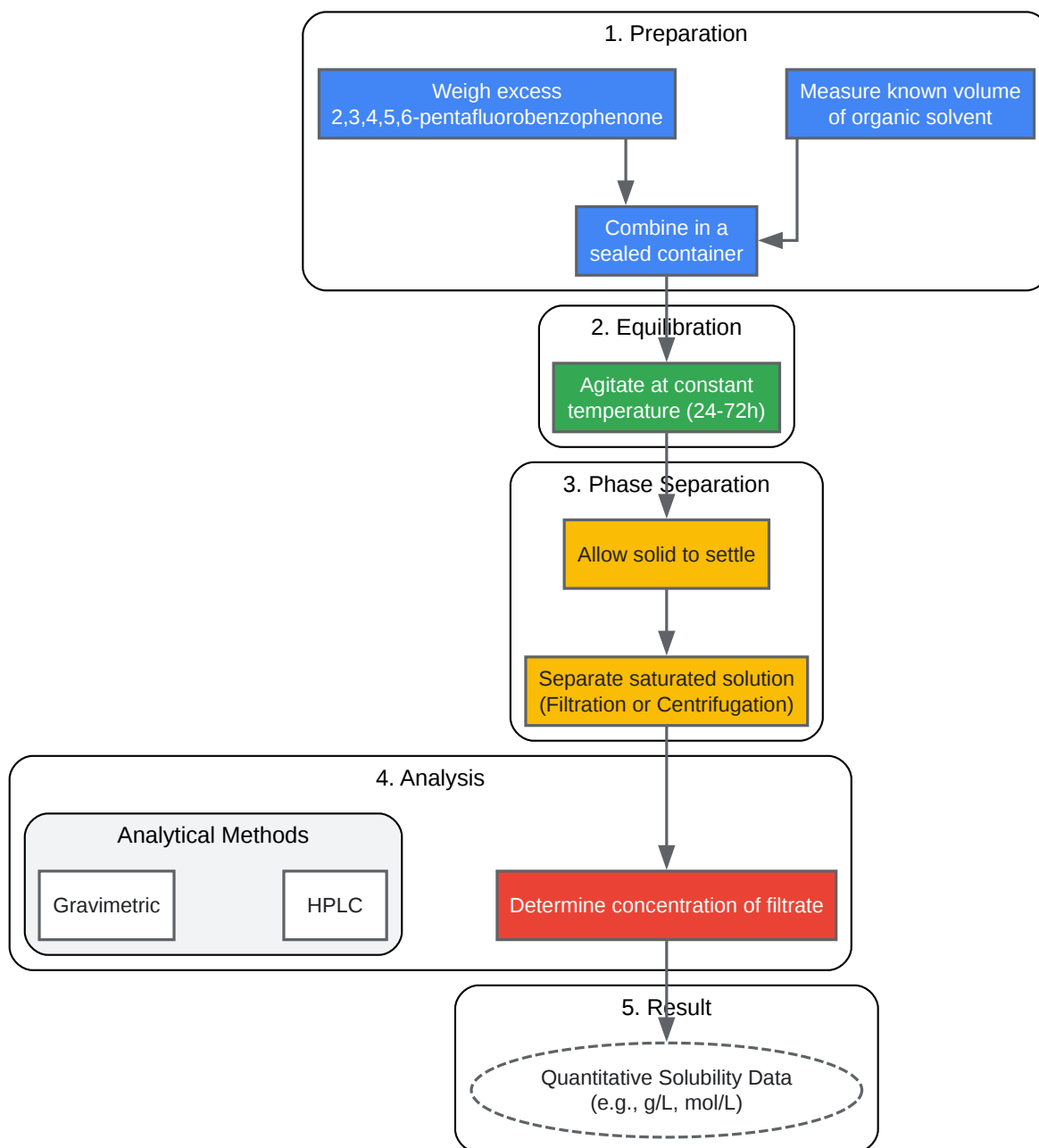
Methodology:

- **Standard Preparation:** Prepare a series of standard solutions of **2,3,4,5,6-pentafluorobenzophenone** of known concentrations in the chosen solvent.
- **Calibration Curve:** Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
- **Sample Preparation:** Obtain the saturated filtrate as described in the static equilibrium method. Dilute an aliquot of the filtrate with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
- **Sample Analysis:** Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
- **Calculation:** Calculate the original concentration of the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **2,3,4,5,6-pentafluorobenzophenone**.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: General workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

This technical guide has provided a predicted solubility profile for **2,3,4,5,6-pentafluorobenzophenone** in various organic solvents, based on its chemical structure and physicochemical properties. While direct quantitative data is limited, the provided information serves as a valuable starting point for researchers. The detailed experimental protocols for the static equilibrium (shake-flask) method, gravimetric analysis, and HPLC analysis offer robust approaches for obtaining precise and reliable solubility data. It is strongly recommended that experimental verification be conducted to confirm the predicted solubility characteristics and to establish a quantitative understanding of this compound's behavior in different solvent systems, which is critical for its application in research, drug development, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5,6-PENTAFLUOROBENZOPHENONE ; CAS:1536-23-8 - Career Henan Chemical Co. [coreychem.com]
- To cite this document: BenchChem. [Solubility Profile of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073018#2-3-4-5-6-pentafluorobenzophenone-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com